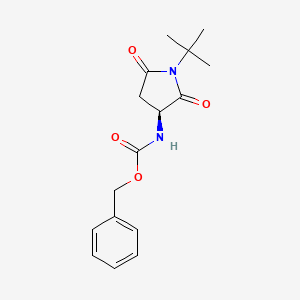
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H8O5. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 8, and a methyl group at position 2 on the benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors with methyl ketones under acidic or basic conditions. One common method involves the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, which are heated together with anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and distillation techniques are employed to isolate and purify the compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and ability to reduce oxidative DNA damage.
Medicine: Investigated for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound’s hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-1-benzopyran-4-one: Lacks the hydroxyl groups present in 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains methoxy groups instead of hydroxyl groups.
7-Methyl-2H-1-benzopyran-2-one: Has a different substitution pattern on the benzopyran ring.
Uniqueness
The presence of three hydroxyl groups at specific positions on the benzopyran ring makes this compound unique. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzopyran derivatives.
Propriétés
Numéro CAS |
56100-43-7 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
5,7,8-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5(11)8-6(12)3-7(13)9(14)10(8)15-4/h2-3,12-14H,1H3 |
Clé InChI |
MBNBHJBTPBFJAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
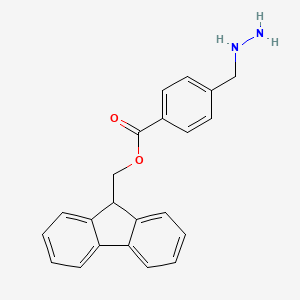

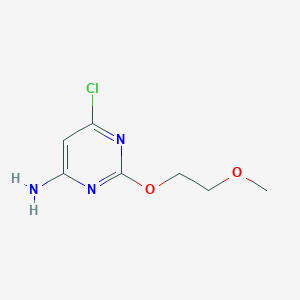
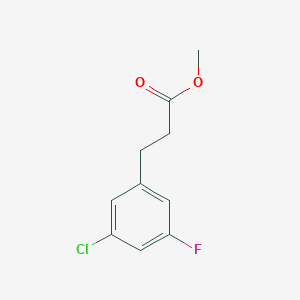
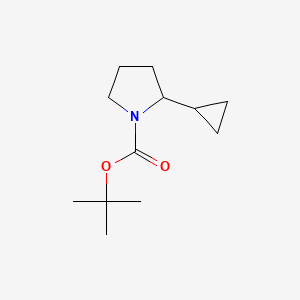
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
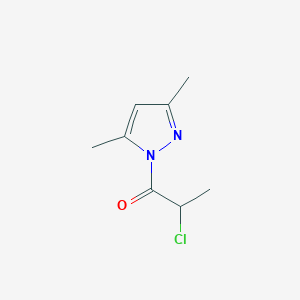
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
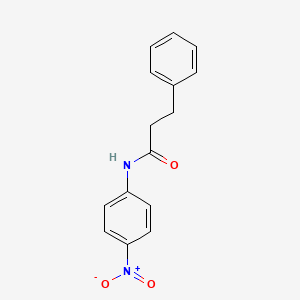

![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)

